

# Comparative Analysis of Pradigastat Sodium and T-863: A Guide for Researchers

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Compound of Interest		
Compound Name:	Pradigastat Sodium	
Cat. No.:	B610186	Get Quote

This guide provides a detailed comparative analysis of two selective diacylglycerol acyltransferase 1 (DGAT1) inhibitors: **Pradigastat Sodium** and T-863. Developed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, pharmacological effects, and available quantitative data from preclinical and clinical studies.

#### **Mechanism of Action**

Both **Pradigastat Sodium** and T-863 exert their therapeutic effects by inhibiting diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. DGAT1 catalyzes the final step in the conversion of diacylglycerol and fatty acyl-CoA to triglycerides. By blocking this enzyme, both compounds effectively reduce the synthesis and subsequent absorption of triglycerides in the small intestine.

### **Pharmacological Profile and Efficacy**

**Pradigastat Sodium** has been evaluated in clinical trials for the treatment of familial chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia. T-863, on the other hand, has been investigated in preclinical models of obesity and metabolic disease.

### **Data Presentation**



The following tables summarize the available quantitative data for **Pradigastat Sodium** and T-863.

Table 1: In Vitro Inhibitory Activity

Compound	Target	IC50
Pradigastat Sodium	Human DGAT1	0.157 μM[ <mark>1</mark> ]
T-863	Human DGAT1	15 nM[2]

Table 2: Clinical Efficacy of **Pradigastat Sodium** in Familial Chylomicronemia Syndrome (NCT01146522)[3]

Dose	Change in Fasting Triglycerides (after 21 days)	Change in Postprandial Triglycerides (AUC0-9h)	Change in Fasting ApoB48
20 mg	-41%	-37%	Significant decrease (p=0.051 vs 10 mg)
40 mg	-70%	-30%	Significant decrease (p=0.002 vs 10 mg)

Table 3: Preclinical Efficacy of T-863 in Diet-Induced Obese (DIO) Mice[4]

Parameter	Effect
Body Weight	Weight loss
Serum Triglycerides	Reduction
Liver Triglycerides	Reduction
Insulin Sensitivity	Improved
Glucose Uptake	Enhanced in 3T3-L1 adipocytes



Table 4: Effects of **Pradigastat Sodium** on Glucose Homeostasis in Overweight/Obese Subjects[5]

Parameter	Effect
Postprandial Glucose	Suppressed
Postprandial Insulin	Suppressed
Plasma GLP-1	Increased

### **Experimental Protocols**

## Pradigastat Sodium: Clinical Trial in Familial Chylomicronemia Syndrome (NCT01146522)[3]

This was an open-label, sequential-treatment study involving six FCS patients. The study consisted of three consecutive 21-day treatment periods with Pradigastat at doses of 20 mg, 40 mg, and 10 mg, separated by washout periods of at least four weeks. Patients were maintained on a very low-fat diet. Fasting and postprandial triglycerides, as well as ApoB48 levels, were assessed. A low-fat meal tolerance test was conducted to evaluate postprandial lipid levels.

# T-863: Preclinical Study in Diet-Induced Obese (DIO) Mice[4]

The in vivo efficacy of T-863 was evaluated in a diet-induced obesity mouse model. Male C57BL/6J mice were fed a high-fat diet to induce obesity. Following the development of obesity, mice were orally administered T-863 (30 mg/kg) for two weeks. Body weight, food intake, and serum and liver triglyceride levels were measured. Insulin sensitivity was also assessed. For in vitro studies, differentiated 3T3-L1 adipocytes were used to evaluate the effect of T-863 on insulin-stimulated glucose uptake.

### **Mandatory Visualization**

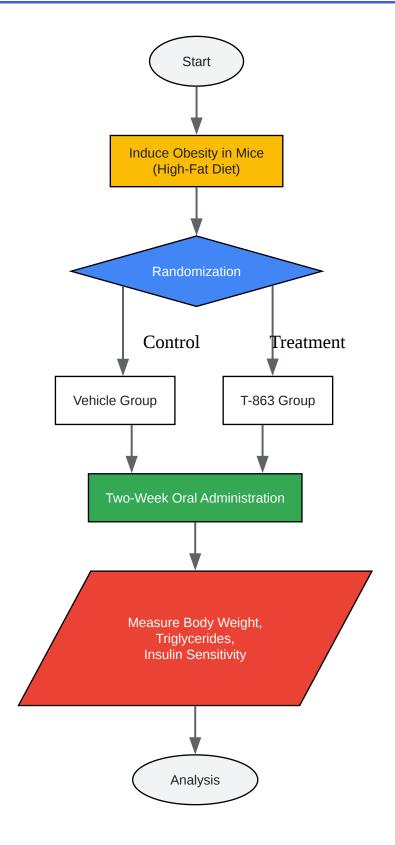




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Caption: DGAT1 Signaling Pathway in Triglyceride Synthesis.





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Caption: Experimental Workflow for T-863 in DIO Mice.



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